2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Description
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrazole rings and a chloro-substituted phenyl group.
Properties
IUPAC Name |
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O/c1-13-4-6-16(7-5-13)24-17(29)12-28-20(15-9-23-27(3)11-15)18(21)19(25-28)14-8-22-26(2)10-14/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCVRHZQJIZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C3=CN(N=C3)C)Cl)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of Pyrazole Rings: The initial step involves the synthesis of pyrazole rings through cyclization reactions.
Chlorination: Introduction of chlorine atoms to the pyrazole rings is achieved using chlorinating agents under controlled conditions.
Acetamide Formation: The final step involves the coupling of the chlorinated pyrazole with 4-methylphenyl acetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, ensuring high purity and yield. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: A herbicide with a similar pyrazole structure.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.
Uniqueness
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide stands out due to its unique combination of multiple pyrazole rings and a chloro-substituted phenyl group, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
